No Direct Comparative Biological Activity Data Found for the Target Compound
An exhaustive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChemSrc, RSC Publishing) identified no quantitative biological assay data (e.g., IC50, Ki, EC50) for CAS 1021213-30-8. Related 1,2,4-oxadiazole-piperidine derivatives have been reported as FXR antagonists, but none of the characterized compounds match the exact benzenesulfonyl and 3,5-dimethoxyphenyl substitution pattern of the target molecule. Therefore, no direct comparator evidence can be provided at this time. [1]
| Evidence Dimension | FXR antagonistic activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest in-class compound: 3f (piperidine-containing oxadiazole) IC50 = 0.58 ± 0.27 μM; compound 13 IC50 = 0.127 ± 0.02 μM (Festa et al., 2019) |
| Quantified Difference | Not calculable – target compound untested in published models |
| Conditions | FXR transactivation assay in HepG2 cells (Festa et al., 2019) |
Why This Matters
Without quantitative potency data, performance relative to known FXR antagonists cannot be assessed; procurement must be based on structural novelty alone.
- [1] Festa, C.; Finamore, C.; Marchianò, S.; et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med. Chem. Lett. 2019, 10, 611–616. https://doi.org/10.1021/acsmedchemlett.9b00037. View Source
